[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate
CAS No.: 1185302-86-6
Cat. No.: VC2645745
Molecular Formula: C11H11F3N4O3
Molecular Weight: 304.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185302-86-6 |
|---|---|
| Molecular Formula | C11H11F3N4O3 |
| Molecular Weight | 304.23 g/mol |
| IUPAC Name | 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C9H10N4O.C2HF3O2/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7;3-2(4,5)1(6)7/h1-2,5-6H,3-4,10H2;(H,6,7) |
| Standard InChI Key | MTBZMBJODDSYIK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1=CC(=CN=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structure
Molecular Identification
[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate is a salt compound consisting of an amino-functionalized heterocyclic core paired with trifluoroacetate as the counterion. The compound is identified by several standard chemical identifiers as outlined in Table 1.
Table 1: Chemical Identifiers of [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate
| Parameter | Value |
|---|---|
| CAS Number | 1185302-86-6 |
| MDL Number | MFCD12028447 |
| Molecular Formula | C₁₁H₁₁F₃N₄O₃ |
| Molecular Weight | 304.23 g/mol |
| Minimum Purity | 95% |
The compound possesses a unique structural arrangement featuring multiple functional groups that contribute to its chemical behavior and potential applications .
Structural Characteristics
The molecular structure of [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate comprises several key components:
-
A pyridine ring connected to a 1,2,4-oxadiazole heterocyclic system
-
An ethyl linker attaching the oxadiazole to an amine functional group
-
A trifluoroacetic acid moiety that forms a salt with the amine terminus
This arrangement creates a scaffold with multiple points for potential biological interactions. The 1,2,4-oxadiazole ring, in particular, is significant as it has been recognized for its bioisosteric properties and ability to participate in a wide range of biological activities .
Physical and Chemical Properties
General Properties
[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate is typically supplied as a solid compound with specific physical and chemical characteristics suited for laboratory usage. The physical state and appearance provide important information for researchers handling this compound.
Transportation Classification
From a regulatory and safety perspective, [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate is classified as a non-hazardous material for transportation according to DOT/IATA guidelines . This classification is important for logistics planning when sourcing the compound for research purposes.
Synthesis and Preparation
Synthetic Routes
The synthesis of [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate involves a multi-step process that requires specialized organic chemistry techniques. The general synthetic pathway typically follows a sequence of reactions that build the heterocyclic scaffold in a controlled manner.
The synthesis generally begins with the formation of the 1,2,4-oxadiazole ring through condensation reactions. This is followed by the strategic attachment of the pyridine ring to the oxadiazole core. Subsequently, the ethylamine group is introduced to the molecular framework, and finally, the trifluoroacetic acid is added to form the salt with the terminal amine group.
Reaction Conditions and Considerations
The synthesis of heterocyclic compounds like [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate typically requires controlled reaction conditions to ensure proper formation of the desired product. While the specific conditions may vary depending on the exact synthetic route employed, the process often requires:
-
Careful temperature control during the various reaction steps
-
Appropriate solvent selection for each transformation
-
Catalysts or reagents specific to the formation of 1,2,4-oxadiazole rings
-
Purification techniques to ensure high purity of the final compound
These considerations are critical for achieving the minimum 95% purity standard that is typically required for research-grade material .
Applications in Research
Radiopharmaceutical Applications
One area of particular interest for [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate is its potential application in the development of radiopharmaceuticals. The combination of the pyridine and oxadiazole rings provides a scaffold that can interact with various biological targets, making it a potential candidate for such applications.
The development of novel radiopharmaceuticals is an active area of research, with applications in both diagnostic imaging and targeted therapy. Compounds containing heterocyclic systems similar to [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate have been explored for their ability to serve as carriers for radioactive isotopes or as targeting moieties that can direct radioisotopes to specific disease sites.
Research Context of 1,2,4-Oxadiazole Derivatives
Significance in Drug Discovery
The interest in 1,2,4-oxadiazole derivatives, including compounds like [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate, has grown significantly in recent years. Research has shown that the interest in biological applications of 1,2,4-oxadiazoles has doubled in the past fifteen years, highlighting their importance in modern drug discovery efforts .
This increasing interest is attributed to the unique bioisosteric properties of the 1,2,4-oxadiazole ring and its ability to impart favorable pharmacological characteristics to drug candidates. The heterocyclic system can serve as a replacement for ester and amide functionalities in drug molecules, potentially improving metabolic stability and pharmacokinetic properties.
Future Research Directions
Structure-Activity Relationship Studies
One promising avenue for future research involving [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate is the exploration of structure-activity relationships (SAR). By systematically modifying different portions of the molecule and evaluating the resulting biological activities, researchers could identify:
-
The essential structural features required for specific biological activities
-
Modifications that might enhance potency or selectivity
-
Structural changes that could improve pharmacokinetic properties
Such studies could provide valuable insights for the rational design of optimized derivatives with enhanced therapeutic potential.
Expanded Biological Evaluation
Current information suggests that [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate and related compounds have potential applications in pharmaceutical research, but detailed biological activity data specifically for this compound appears limited. Future research should focus on comprehensive biological evaluation, including:
-
Testing against diverse cancer cell lines
-
Evaluation of mechanism of action
-
Assessment of selectivity and toxicity profiles
-
In vivo studies in appropriate disease models
Such comprehensive biological profiling would provide a more complete understanding of the compound's potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume